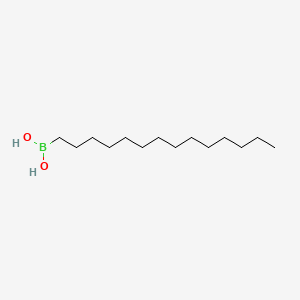
4-Methylumbelliferyl beta-L-fucopyranoside
Descripción general
Descripción
4-Methylumbelliferyl beta-L-fucopyranoside is a substrate for beta-L-fucosidase . It is used in various research applications . The empirical formula of this compound is C16H18O7 .
Molecular Structure Analysis
The molecular weight of this compound is 322.31 g/mol . The SMILES string representation of its structure isC[C@@H]1OC@@H=CC(=O)Oc3c2)C@@HC@H[C@@H]1O . Chemical Reactions Analysis
This compound is known to yield a blue fluorescent solution upon cleavage . It is used as a substrate in α-L-fucosidase 1 (α-L-FUCA-1) enzyme assays to convert it to the fluorescent product 4-methylumbelliferone (4MU) .Physical And Chemical Properties Analysis
This compound is a powder that is soluble in DMF, yielding a clear, colorless to faintly yellow solution . It has a fluorescence λex of 360 nm and λem of 449 nm .Aplicaciones Científicas De Investigación
Enzymatic Activity and Microbial Enzyme Research
- Cellulolytic Bacteria from Achatina fulica : Pinheiro et al. (2015) isolated cellulolytic aerobic bacteria from the giant land snail Achatina fulica, evaluating their enzymatic activity using substrates including 4-methylumbelliferyl-β-D-glucopyranoside. This study highlights the snail's potential as a source for biomass-degrading enzyme production, reflecting on the substrate's utility in assessing hydrolytic capabilities of isolated strains Pinheiro et al., 2015.
Disease Diagnostics and Enzyme Assays
- Fluorimetric Detection in Microfluidic Devices : Kwapiszewski et al. (2011) developed a microfluidic system integrating cell lysis and fluorescence-based enzyme assay for β-glucocerebrosidase activity detection using 4-methylumbelliferyl-β-D-glucopyranoside. This advancement aids in diagnosing Gaucher's disease, demonstrating the substrate's application in health diagnostics Kwapiszewski et al., 2011.
Glycosidase Activity and Analysis
- Evaluation in Escherichia coli and Enterococci : Perry et al. (2006) synthesized and evaluated novel umbelliferone-based substrates, including 4-methylumbelliferyl-β-D-glucopyranoside, for improved sensitivity in detecting β-glucosidase activity in Escherichia coli and enterococci. Their work underscores the substrate's role in environmental monitoring and microbial detection Perry et al., 2006.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl beta-L-fucopyranoside is the enzyme alpha-L-fucosidase . Alpha-L-fucosidase plays a crucial role in the degradation of fucose-containing compounds, which are important for various biological processes .
Mode of Action
This compound acts as a substrate for alpha-L-fucosidase . When alpha-L-fucosidase cleaves this compound, it releases a fluorescent product called 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone, with excitation/emission maxima at 350/440 nm respectively, allows for the quantification of alpha-L-fucosidase activity .
Biochemical Pathways
The cleavage of this compound by alpha-L-fucosidase is part of the larger biochemical pathway involving the degradation of fucose-containing compounds . The downstream effects of this pathway can impact various biological processes, including cellular communication and immune response .
Pharmacokinetics
Its solubility in dmf (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The enzymatic cleavage of this compound by alpha-L-fucosidase results in the release of 4-methylumbelliferone . This fluorescent product can be used to quantify the activity of alpha-L-fucosidase, providing a useful tool for studying the role of this enzyme in various biological processes .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the presence of other compounds in the environment could potentially interfere with its interaction with alpha-L-fucosidase .
Propiedades
IUPAC Name |
4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-NXPHAWEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159222 | |
| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72601-82-2 | |
| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72601-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)



